molecular formula C18H18N4OS2 B6531115 1-(4-methylphenyl)-3-{5-[(2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}urea CAS No. 922642-98-6

1-(4-methylphenyl)-3-{5-[(2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}urea

Cat. No. B6531115
CAS RN: 922642-98-6
M. Wt: 370.5 g/mol
InChI Key: QEVCXKNUIYJVET-UHFFFAOYSA-N
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Description

The compound “1-(4-methylphenyl)-3-{5-[(2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}urea” is a complex organic molecule that contains several functional groups, including a urea group, a thiadiazole ring, and a sulfanyl group. The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the thiadiazole ring and the sulfanyl group could potentially influence the overall shape and electronic properties of the molecule .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by its functional groups. For example, the sulfanyl group could potentially undergo oxidation reactions . The thiadiazole ring might also participate in various chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the sulfanyl group could potentially affect the compound’s solubility and reactivity .

Mechanism of Action

Target of Action

Similar compounds have been found to targetDihydrofolate reductase (DHFR) , an enzyme involved in the tetrahydrofolate synthesis pathway . This pathway is crucial for DNA synthesis and cell growth, making DHFR a common target for antimicrobial and anticancer drugs .

Mode of Action

Based on the structure and known actions of similar compounds, it may interact with its target enzyme, potentially inhibiting its function and affecting the tetrahydrofolate synthesis pathway .

Biochemical Pathways

The compound likely affects the tetrahydrofolate synthesis pathway by inhibiting DHFR . This inhibition can disrupt DNA synthesis and cell growth, potentially leading to cell death. The exact downstream effects would depend on the specific cell type and the compound’s concentration.

Pharmacokinetics

Similar compounds are often well-absorbed and widely distributed throughout the body . The metabolism and excretion of these compounds can vary, potentially affecting their bioavailability and therapeutic efficacy .

Result of Action

The result of the compound’s action would likely be the inhibition of cell growth and proliferation due to the disruption of the tetrahydrofolate synthesis pathway . This could lead to cell death, particularly in rapidly dividing cells.

Action Environment

Environmental factors, such as pH, temperature, and the presence of other substances, can influence the compound’s action, efficacy, and stability. For example, the compound’s activity might be affected by the oxidation conditions

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. Without specific information, it’s difficult to provide a detailed safety profile .

Future Directions

Future research could focus on synthesizing this compound and studying its properties in more detail. This could include investigating its potential biological activity and exploring its potential uses in various applications .

properties

IUPAC Name

1-(4-methylphenyl)-3-[5-(2-phenylethylsulfanyl)-1,3,4-thiadiazol-2-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4OS2/c1-13-7-9-15(10-8-13)19-16(23)20-17-21-22-18(25-17)24-12-11-14-5-3-2-4-6-14/h2-10H,11-12H2,1H3,(H2,19,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEVCXKNUIYJVET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)NC2=NN=C(S2)SCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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